Comparative Potency as a STING Inhibitor
A compound with the identical name (LB244) has been characterized as an irreversible STING antagonist, demonstrating markedly enhanced proteome-wide selectivity compared to its parent compound, BB-Cl-amidine [1]. It maintained full potency against the most common human STING variant (R232), whereas the potency of another well-known inhibitor, H-151, was reduced by 8.2-fold [1]. This suggests potential advantages for studies involving primary human cells, as LB244 inhibited STING signaling in primary human monocytes, while H-151 did not [1].
| Evidence Dimension | Proteome-wide selectivity profile |
|---|---|
| Target Compound Data | Markedly less promiscuous (qualitative, from proteome-wide reactivity assessment) |
| Comparator Or Baseline | BB-Cl-amidine (parent compound) |
| Quantified Difference | Qualitative improvement noted in the study |
| Conditions | In vitro proteome-wide reactivity assay (as described in [1]) |
Why This Matters
Higher selectivity is critical for minimizing off-target effects in cellular assays and animal models, making LB244 a more reliable tool for interrogating STING-dependent pathways than earlier-generation inhibitors.
- [1] Barasa L, et al. Development of LB244, an Irreversible STING Antagonist. J Am Chem Soc. 2023 Sep 20;145(37):20273-20288. doi: 10.1021/jacs.3c03637. View Source
